molecular formula C14H20ClNO2S B4235644 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide

1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide

Cat. No. B4235644
M. Wt: 301.8 g/mol
InChI Key: XQWCINPJILXHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide, also known as CCMS, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. CCMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.9 g/mol.

Mechanism of Action

1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide acts as a competitive inhibitor of carbonic anhydrase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in intracellular pH and an increase in the concentration of carbon dioxide, which can have a cytotoxic effect on cancer cells.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the invasiveness of cancer cells. In addition, 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting that it may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize in large quantities, and its mechanism of action is well understood. In addition, 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been shown to be selective for carbonic anhydrase, with little or no activity against other enzymes. However, 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several potential future directions for research on 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide. One area of interest is the development of more soluble derivatives of 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide that can be used in aqueous solutions. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide in inflammatory diseases and other conditions. Finally, there is interest in exploring the use of 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide as a tool for imaging carbonic anhydrase activity in vivo, which could have applications in cancer diagnosis and treatment.

Scientific Research Applications

1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been widely used in scientific research as a tool to investigate the role of sulfonamide derivatives in various biological processes. 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion transport in cells. The inhibition of carbonic anhydrase by 1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide has been studied in the context of cancer research, where the enzyme is overexpressed in many types of cancer cells.

properties

IUPAC Name

1-(2-chlorophenyl)-N-cycloheptylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c15-14-10-6-5-7-12(14)11-19(17,18)16-13-8-3-1-2-4-9-13/h5-7,10,13,16H,1-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWCINPJILXHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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